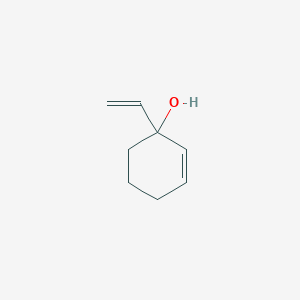
2-Cyclohexen-1-ol, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-ol, 1-ethenyl- is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and an ethenyl group (-CH=CH2) attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 1-ethenyl- can be achieved through several methods. One common approach involves the reduction of 2-Cyclohexen-1-one using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under nitrogen atmosphere to prevent oxidation . Another method involves the catalytic hydrogenation of 2-Cyclohexen-1-one using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-ol, 1-ethenyl- typically involves the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst such as palladium or platinum. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-ol, 1-ethenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexenal.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-ol, 1-ethenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-ol, 1-ethenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: This compound has a similar structure but with additional methyl and methylethenyl groups.
Cyclohexenone: A ketone derivative of cyclohexene with similar reactivity.
Cyclohexanol: A saturated alcohol derivative of cyclohexene .
Uniqueness
2-Cyclohexen-1-ol, 1-ethenyl- is unique due to the presence of both a hydroxyl group and an ethenyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
62939-60-0 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-ethenylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-8(9)6-4-3-5-7-8/h2,4,6,9H,1,3,5,7H2 |
Clé InChI |
HRTIXFGEMBQKMV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCCC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


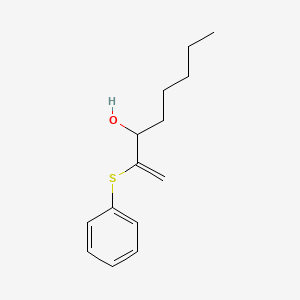
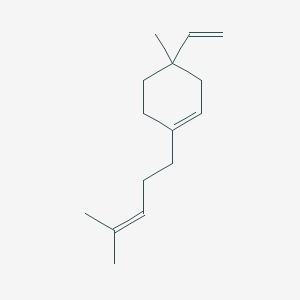
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

![[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)](/img/structure/B14497460.png)
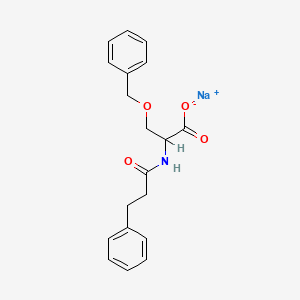
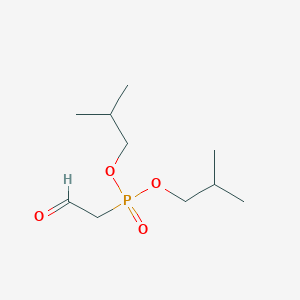
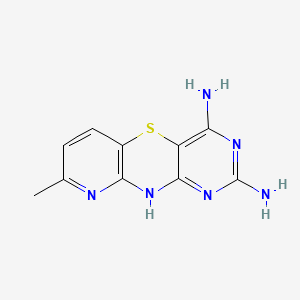
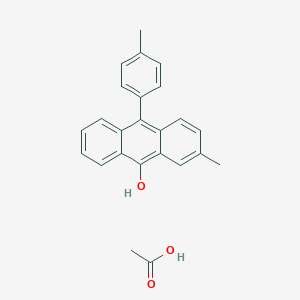
![Diethyl [2-(diethylamino)-2-ethoxyethenyl]phosphonate](/img/structure/B14497491.png)
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)

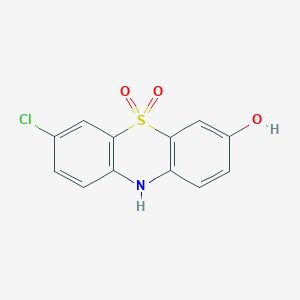
![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
